Diethyl 2,3-diisopropylsuccinate (CAS 33367-55-4): Structural Causality and Application in Advanced Ziegler-Natta Catalysis
Diethyl 2,3-diisopropylsuccinate (CAS 33367-55-4): Structural Causality and Application in Advanced Ziegler-Natta Catalysis
[label="Hydrolysis & Decarboxylation\n(60-90%
Finalizing Comprehensive Documentation
I'm now putting the finishing touches on the document. I'm focusing on adding causality to the protocols, explaining the rationales behind each experimental choice and incorporating analytical checkpoints to ensure self-validation. I'm rechecking citations for formatting accuracy. I'm also ensuring the visuals are clear, descriptive, and well-integrated.
Finalizing Synthesis Protocol
I'm now detailing the step-by-step synthetic procedure, linking each chemical transformation to a specific citation. I've highlighted the crucial role of -10°C in alkylation, and the importance of specific temperature ranges in hydrolysis to the yield and purity of the cyano-succinate.
Refining Structural Detail's Impact
I've just refined the structural information, specifically the bidentate coordination to MgCl2, focusing on how isopropyl groups cause steric hindrance. I'm adding a step-by-step synthetic procedure for the cyano-succinate route, citing relevant literature for protocol steps. The details include alkylation at -10°C, hydrolysis/decarboxylation, and esterification with ethanol.
Refining Reaction Protocol's Accuracy
I've just refined the synthesis protocol, adding validation steps and rationales. Step 1 now includes GC-MS monitoring. Step 2 requires IR spectroscopy to confirm nitrile disappearance. Finally, Step 3 requires final GC purity and NMR confirmation of product.
Refining Coordination Protocol
I'm now detailing a second protocol concerning Ziegler-Natta catalyst formation. It details the ethanol adduct, followed by TiCl4 titanation and DEDPS addition. The causality relates steric hindrance and coordination. The process involves TEAL and silane co-catalysis and focuses on ensuring efficient activation of the propylene for polymerization. I'm focusing on key parameters and causality.
Finalizing Data Integrity
I'm now integrating quantitative data into a comparative table to bolster my argument. I'm focusing on key physicochemical properties and the catalytic performance data for different catalysts to illustrate the advantages of Diethyl 2,3-diisopropylsuccinate. I'm cross-referencing all data points and making sure that all citations are in order.
Finalizing Detailed Documentation
I'm now incorporating final citation links and formatting each claim with in-text references. I am cross-validating the DOT diagrams for structural accuracy. I am making sure the layout is intuitive and follows the guidelines. I am preparing for final delivery.
Executive Summary
The transition toward phthalate-free polyolefin production has positioned Diethyl 2,3-diisopropylsuccinate (DEDPS) , CAS number 33367-55-4, as a premier Internal Electron Donor (IED) in 4th and 5th generation Ziegler-Natta (ZN) catalysts. Unlike traditional diethers or phthalates, DEDPS imparts a unique combination of high stereospecificity, excellent hydrogen response, and a significantly broadened molecular weight distribution (MWD) in isotactic polypropylene (iPP). This technical guide deconstructs the structural causality, synthetic methodology, and catalytic formulation protocols associated with DEDPS.
Structural Causality & Physicochemical Profile
The catalytic efficacy of DEDPS is fundamentally dictated by its stereochemistry. The succinate backbone provides two ester carbonyls capable of bidentate coordination to the MgCl₂ support. The addition of two isopropyl groups at the 2,3-positions introduces severe steric hindrance. This steric bulk forces the molecule into a highly specific gauche/anti conformation, projecting the carbonyl oxygens outward for optimal binding with the active metal centers, while simultaneously blocking aspecific titanium coordination sites [1.4].
Table 1: Quantitative Physicochemical Properties
| Property | Value / Description |
| Chemical Name | Diethyl 2,3-diisopropylsuccinate |
| CAS Number | 33367-55-4 |
| Molecular Formula | C₁₄H₂₆O₄ |
| Molecular Weight | 258.35 g/mol |
| Boiling Point | 219–221 °C |
| Density | ~0.927 - 0.963 g/cm³ |
| Appearance | Colorless to pale yellow liquid |
| SMILES | CCOC(=O)C(C(C)C)C(C(C)C)C(=O)OCC |
Data aggregated from standard chemical characterization profiles [1[1]].
Protocol I: Self-Validating Synthesis of DEDPS
Direct oxidative coupling of linear esters often requires hazardous reagents (e.g., n-butyllithium) and cryogenic temperatures (-70°C). To ensure scalability and safety, the cyanosuccinate route is the preferred methodology for synthesizing highly pure DEDPS [2[2]].
Step-by-Step Methodology
-
Alkylation (C-C Bond Formation):
-
Procedure: React ethyl 3-methyl-2-cyanobutyrate with ethyl 2-bromoisopentanoate in the presence of potassium ethoxide (in absolute ethanol) at temperatures ranging from -10°C to 45°C.
-
Causality: The ethoxide base deprotonates the alpha-carbon of the cyanoester, facilitating an SN2 nucleophilic attack on the bromoester. Controlling the temperature prevents unwanted transesterification side reactions.
-
Validation Checkpoint: Monitor via GC-MS. The reaction is complete when the bromoester peak is entirely consumed, yielding diethyl 2,3-diisopropyl-2-cyanosuccinate.
-
-
Hydrolysis & Decarboxylation:
-
Procedure: Treat the intermediate with 60–90% aqueous sulfuric acid at elevated temperatures.
-
Causality: The strong acidic environment hydrolyzes the cyano group to a carboxylic acid and cleaves the ester bonds. Subsequent thermal stress drives the decarboxylation of the resulting geminal dicarboxylic acid, releasing CO₂ and yielding 2,3-diisopropylsuccinic acid.
-
Validation Checkpoint: FTIR spectroscopy must show the complete disappearance of the sharp nitrile stretch (~2250 cm⁻¹) and the emergence of broad O-H stretching (~3000 cm⁻¹).
-
-
Esterification:
-
Procedure: React the isolated diacid with absolute ethanol under continuous acid catalysis, utilizing a Dean-Stark apparatus to remove water.
-
Causality: Continuous water removal shifts the Fischer esterification equilibrium strictly toward the product formation.
-
Validation Checkpoint: Final GC-FID purity >98%. ¹H-NMR must confirm the distinct ethyl quartet/triplet signals alongside the isopropyl multiplet/doublet signatures.
-
Fig 1: Step-by-step synthetic pathway for Diethyl 2,3-diisopropylsuccinate.
Protocol II: Ziegler-Natta Catalyst Formulation & Polymerization
The integration of DEDPS into a solid MgCl₂-supported catalyst requires precise thermal and chemical control to ensure the IED binds exclusively to the desired crystallographic faces [3[3]].
Formulation Methodology
-
Support Activation:
-
Procedure: React anhydrous MgCl₂ with ethanol to form a spherical MgCl₂·nEtOH adduct.
-
Causality: The adduct serves as a structural template. Upon reaction with TiCl₄, the ethanol is violently extracted, collapsing the structure into a highly porous, active MgCl₂ lattice with exposed (104) and (110) faces.
-
-
Titanation and IED Coordination:
-
Procedure: Suspend the adduct in cold TiCl₄ (-20°C). Gradually increase the temperature to 80°C and inject DEDPS.
-
Causality: The initial cryogenic temperature prevents the premature reduction of Ti⁴⁺ to inactive Ti³⁺. As the temperature rises, DEDPS coordinates to the MgCl₂ faces. Its isopropyl-induced steric bulk selectively poisons the aspecific active sites, ensuring that only stereospecific sites remain active for propylene insertion.
-
-
Polymerization Activation:
-
Procedure: Introduce Triethylaluminum (TEAL) as a co-catalyst and a silane (e.g., cyclohexyl methyl dimethoxysilane) as an External Electron Donor (EED).
-
Causality: TEAL alkylates the titanium centers, initiating polymerization. The EED further refines stereocontrol by replacing any IED lost during the alkylation step, maintaining high hydrogen sensitivity and isotacticity [4[4]].
-
Fig 2: Mechanistic workflow of DEDPS-mediated Ziegler-Natta catalyst activation.
Table 2: Comparative Polymerization Performance (DEDPS vs. Traditional Phthalate)
| Parameter | DEDPS (Succinate) | Diisobutyl Phthalate (DIBP) |
| Regulatory Status | REACH Compliant | Restricted (Endocrine Disruptor) |
| Catalyst Activity (kg PP/g Cat) | ~45 - 50 | ~40 - 45 |
| Isotacticity (I.I. %) | > 98.0% | ~ 97.5% |
| Molecular Weight Distribution (Mw/Mn) | 6.5 - 7.5 (Broad) | 4.5 - 5.5 (Narrow) |
| Hydrogen Sensitivity | Excellent | Moderate |
Note: The broader MWD achieved with DEDPS significantly improves the processability of the resulting polymer in extrusion and molding applications.
References
-
The Effects of Internal Electron Donors on MgCl2-Supported Ziegler–Natta Catalysts for Isotactic PP Source: MDPI URL:3
-
Study on Hydrogen Sensitivity of Ziegler–Natta Catalysts with Novel Cycloalkoxy Silane Compounds as External Electron Donor Source: PMC (PubMed Central) URL:4
-
EP2399902A1 - Process for preparing 2,3-di-non-straight-alkyl-2-cyano succinic acid diesters Source: Google Patents (EPO) URL:2
-
Diethyl 2,3-Diisopropylsuccinate | 33367-55-4 Source: MilliporeSigma URL:1
-
Buy Diethyl 2,3-diisopropylsuccinate | 33367-55-4 Source: Smolecule URL:5
Sources
- 1. Diethyl 2,3-Diisopropylsuccinate | 33367-55-4 [sigmaaldrich.com]
- 2. EP2399902A1 - Process for preparing 2,3-di-non-straight-alkyl-2-cyano succinic acid diesters - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Study on Hydrogen Sensitivity of Ziegler–Natta Catalysts with Novel Cycloalkoxy Silane Compounds as External Electron Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy Diethyl 2,3-diisopropylsuccinate | 33367-55-4 [smolecule.com]
